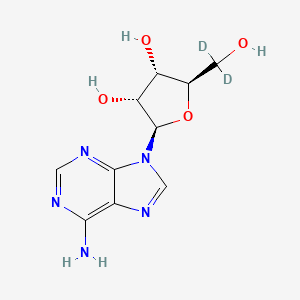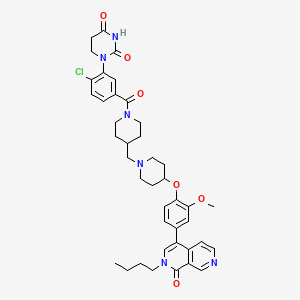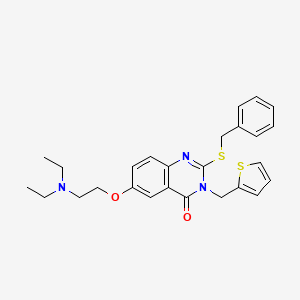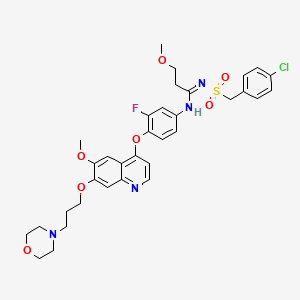
c-Met-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Met-IN-14 is a selective inhibitor of the c-Met kinase, which is a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and motility. The compound is known for its potent anticancer activity, primarily by blocking the phosphorylation of c-Met, thereby inhibiting downstream signaling pathways that promote tumor growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-14 involves multiple steps, starting from the preparation of N-sulfonylamidine-based derivatives. The key steps include:
Formation of the sulfonylamidine core: This is achieved through the reaction of sulfonyl chlorides with amines under basic conditions.
Introduction of functional groups: Various functional groups are introduced to enhance the selectivity and potency of the compound. This involves reactions such as alkylation, acylation, and cyclization under controlled conditions.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: This method is employed to enhance efficiency and yield. It involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and product quality.
Purification and formulation: The final product is purified using industrial-scale chromatography and formulated into suitable dosage forms for clinical use.
化学反応の分析
Types of Reactions: c-Met-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s potency and selectivity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution, with conditions tailored to achieve optimal yields.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties.
科学的研究の応用
c-Met-IN-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and to develop new inhibitors with improved properties.
Biology: The compound is employed in cellular and molecular biology studies to investigate the role of c-Met in cell proliferation, survival, and motility.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma
Industry: The compound is used in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors.
作用機序
c-Met-IN-14 exerts its effects by selectively inhibiting the c-Met kinase. The mechanism involves:
Binding to the ATP-binding site: The compound binds to the ATP-binding site of the c-Met kinase, preventing the phosphorylation of tyrosine residues.
Inhibition of downstream signaling: By blocking c-Met phosphorylation, the compound inhibits downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are involved in cell proliferation, survival, and motility
Induction of apoptosis: The inhibition of c-Met signaling leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
類似化合物との比較
- Crizotinib
- Cabozantinib
- Capmatinib
- Onartuzumab (monoclonal antibody targeting c-Met)
c-Met-IN-14 stands out due to its high selectivity and potency against c-Met, making it a promising candidate for further development in cancer therapy.
特性
分子式 |
C34H38ClFN4O7S |
|---|---|
分子量 |
701.2 g/mol |
IUPAC名 |
N'-[(4-chlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C34H38ClFN4O7S/c1-43-17-11-34(39-48(41,42)23-24-4-6-25(35)7-5-24)38-26-8-9-31(28(36)20-26)47-30-10-12-37-29-22-33(32(44-2)21-27(29)30)46-16-3-13-40-14-18-45-19-15-40/h4-10,12,20-22H,3,11,13-19,23H2,1-2H3,(H,38,39) |
InChIキー |
QCKKTDVCCCBGDD-UHFFFAOYSA-N |
異性体SMILES |
COCC/C(=N/S(=O)(=O)CC1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
正規SMILES |
COCCC(=NS(=O)(=O)CC1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
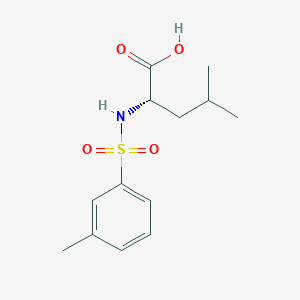

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

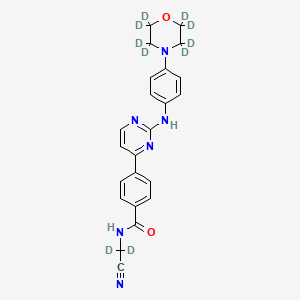
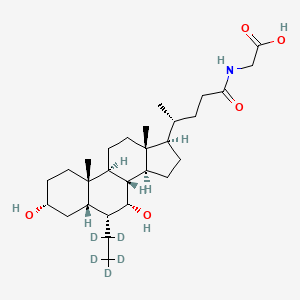

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

